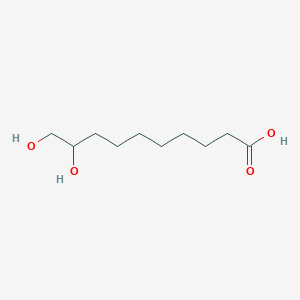
9,10-Dihydroxydecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydroxydecanoic acid is a specialized saturated fatty acid that is a minor constituent of royal jelly. It was scientifically discovered in 1957 This compound is known for its unique structure, which includes two hydroxyl groups attached to a decanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 9,10-dihydroxydecanoic acid typically involves the oxidation of decanoic acid derivatives. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction is carried out at temperatures ranging from 20°C to 80°C for 0.5 to 24 hours . This method is advantageous as it avoids the use of strong acids and bases, making it environmentally friendly and suitable for industrial applications.
Industrial Production Methods: Industrial production of this compound often employs biotransformation processes. For instance, the biotransformation of methyl decanoate to sebacic acid involves the intermediate formation of this compound. This process requires the activation of enzymes involved in the α,ω-oxidation pathway . Substrate-limiting conditions are applied to prevent the accumulation of inhibitory intermediates, thereby improving the yield of the desired product.
化学反応の分析
Types of Reactions: 9,10-Dihydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides are used.
Major Products Formed:
Oxidation: Oxidative cleavage of this compound can yield valuable carbonyl compounds and five-membered heterocycles.
Reduction: Reduction can lead to the formation of decanoic acid derivatives with modified functional groups.
Substitution: Substitution reactions can produce esters or ethers, depending on the reagents used.
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in oxidation and reduction reactions.
Industry: It is used in the production of sebacic acid, which is a precursor for nylon and polyamides.
作用機序
The mechanism of action of 9,10-dihydroxydecanoic acid involves its interaction with various molecular targets and pathways. For instance, in biotransformation processes, it acts as an intermediate that undergoes further oxidation to produce sebacic acid . The compound’s hydroxyl groups play a crucial role in its reactivity, allowing it to participate in oxidation and reduction reactions.
類似化合物との比較
10-Hydroxydecanoic acid: Another hydroxy fatty acid found in royal jelly, known for its biological activities.
3,10-Dihydroxydecanoic acid: A related compound with similar structural features and applications.
10-Hydroxy-2-decenoic acid:
Uniqueness: 9,10-Dihydroxydecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the production of sebacic acid and its presence in royal jelly highlight its importance in both industrial and biological contexts.
特性
分子式 |
C10H20O4 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
9,10-dihydroxydecanoic acid |
InChI |
InChI=1S/C10H20O4/c11-8-9(12)6-4-2-1-3-5-7-10(13)14/h9,11-12H,1-8H2,(H,13,14) |
InChIキー |
MPGCBPBCHYRWEM-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(CO)O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















